molecular formula C24H21NO4S B3517155 [3-Acetyl-1-(furan-2-ylmethyl)-2-methylindol-5-yl] 2-phenylsulfanylacetate

[3-Acetyl-1-(furan-2-ylmethyl)-2-methylindol-5-yl] 2-phenylsulfanylacetate

Cat. No.: B3517155
M. Wt: 419.5 g/mol
InChI Key: GPOAEJDDFJDVDR-UHFFFAOYSA-N
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Description

[3-Acetyl-1-(furan-2-ylmethyl)-2-methylindol-5-yl] 2-phenylsulfanylacetate is a complex organic compound that features a unique combination of functional groups, including an indole core, a furan ring, and a phenylsulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Acetyl-1-(furan-2-ylmethyl)-2-methylindol-5-yl] 2-phenylsulfanylacetate typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the furan-2-ylmethyl group and the acetyl group. The final step involves the esterification with phenylsulfanyl acetate. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance efficiency and scalability. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

[3-Acetyl-1-(furan-2-ylmethyl)-2-methylindol-5-yl] 2-phenylsulfanylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or the furan ring to a tetrahydrofuran ring.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or tetrahydrofuran derivatives.

Scientific Research Applications

[3-Acetyl-1-(furan-2-ylmethyl)-2-methylindol-5-yl] 2-phenylsulfanylacetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [3-Acetyl-1-(furan-2-ylmethyl)-2-methylindol-5-yl] 2-phenylsulfanylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core and furan ring may facilitate binding to these targets, while the phenylsulfanyl acetate moiety can modulate the compound’s activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole cores, such as tryptophan and serotonin.

    Furan Derivatives: Compounds like furfural and 2,5-furandicarboxylic acid.

    Phenylsulfanyl Acetates: Similar compounds with phenylsulfanyl groups, such as phenylsulfanyl acetic acid.

Uniqueness

What sets [3-Acetyl-1-(furan-2-ylmethyl)-2-methylindol-5-yl] 2-phenylsulfanylacetate apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both an indole core and a furan ring, along with the phenylsulfanyl acetate moiety, makes it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

[3-acetyl-1-(furan-2-ylmethyl)-2-methylindol-5-yl] 2-phenylsulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c1-16-24(17(2)26)21-13-18(29-23(27)15-30-20-8-4-3-5-9-20)10-11-22(21)25(16)14-19-7-6-12-28-19/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOAEJDDFJDVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=CO3)C=CC(=C2)OC(=O)CSC4=CC=CC=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3-Acetyl-1-(furan-2-ylmethyl)-2-methylindol-5-yl] 2-phenylsulfanylacetate
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[3-Acetyl-1-(furan-2-ylmethyl)-2-methylindol-5-yl] 2-phenylsulfanylacetate
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[3-Acetyl-1-(furan-2-ylmethyl)-2-methylindol-5-yl] 2-phenylsulfanylacetate
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[3-Acetyl-1-(furan-2-ylmethyl)-2-methylindol-5-yl] 2-phenylsulfanylacetate
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[3-Acetyl-1-(furan-2-ylmethyl)-2-methylindol-5-yl] 2-phenylsulfanylacetate
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[3-Acetyl-1-(furan-2-ylmethyl)-2-methylindol-5-yl] 2-phenylsulfanylacetate

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